molecular formula C13H23NO4 B2715588 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid CAS No. 2225141-57-9

2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid

Cat. No. B2715588
M. Wt: 257.33
InChI Key: PLHCATXCWGZEJC-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of compounds with the Boc group generally includes a carbamate moiety, which is derived from the reaction of the amine group with di-tert-butyl dicarbonate .


Chemical Reactions Analysis

The Boc group can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Synthesis and Chemical Modifications

Synthesis of Aldehyde Building Blocks : The compound has been utilized in the synthesis of protected aldehyde building blocks as acid-labile N-Boc N,O-acetals, aiming towards the combinatorial solid-phase synthesis of novel peptide isosteres. This process involves facile steps starting from simple diols, allowing the easy incorporation of various side chains and demonstrating the utility of these building blocks in nucleophilic reactions and chemical modifications (Groth & Meldal, 2001).

C-Alkylation in Peptide Synthesis : C-Alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues has been performed using this compound, showcasing its role in modifying peptides' backbones, thus contributing to the creation of peptides with novel functionalities (Matt & Seebach, 1998).

Analytical Applications

Quantitative Analysis : A method for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides has been developed, highlighting the analytical utility of the compound in the determination of tert-butyloxycarbonylderivatives, which is essential for peptide synthesis and modification studies (Ehrlich-Rogozinski, 1974).

Catalysis and Organic Reactions

Selective Carbonylation : Research has demonstrated the catalysis of methanol and dimethyl ether to acetic acid and esters using acidic zeolites, where the tert-butyloxycarbonyl group plays a role in the mechanism of these reactions. This application is significant in the field of green chemistry and sustainable industrial processes (Cheung et al., 2006).

Material Synthesis

Synthesis of Chelating Agents : The compound has been used in the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a chelating agent precursor for lanthanide ions. This work is crucial for developing contrast media in molecular imaging, showcasing the compound's role in biomedical research (Li et al., 2009).

Future Directions

The use of Boc-protected amino acids and related compounds continues to be an active area of research, with potential applications in peptide synthesis and other areas of organic chemistry . Future work may focus on developing new synthetic methods and applications for these compounds.

properties

IUPAC Name

2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(8-10(15)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHCATXCWGZEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OC(C)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid

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